molecular formula C22H18F2N2O3S B2526993 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide CAS No. 946325-91-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2526993
CAS No.: 946325-91-3
M. Wt: 428.45
InChI Key: ZRBLVMXFZJOGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core. The 1-position of the tetrahydroquinolinone ring is substituted with a benzyl group, while the 6-position is modified with a 2,4-difluorophenylsulfonamide moiety. This structural configuration combines lipophilic (benzyl) and electron-withdrawing (fluorine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-7-10-21(19(24)13-17)30(28,29)25-18-8-9-20-16(12-18)6-11-22(27)26(20)14-15-4-2-1-3-5-15/h1-5,7-10,12-13,25H,6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBLVMXFZJOGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Difluorobenzene Sulfonamide Moiety: The final step involves the sulfonation of the difluorobenzene ring and subsequent coupling with the tetrahydroquinoline intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The benzyl and difluorobenzene groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzyl and difluorobenzene derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide exhibit notable antimicrobial properties. Research has shown that derivatives of sulfonamides can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antibacterial activity .

Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of diseases such as diabetes and Alzheimer's disease. The structure of this compound suggests a potential mechanism for enzyme inhibition due to its ability to mimic substrate structures .

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound can be achieved through several chemical reactions. The benzylation of tetrahydroquinoline derivatives followed by sulfonamide formation is a common approach. This synthetic route allows for the introduction of various substituents that can enhance biological activity or modify pharmacokinetic properties.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related sulfonamide compounds, researchers synthesized a series of derivatives and tested them against different microbial strains. The results indicated that certain modifications to the sulfonamide structure significantly enhanced antimicrobial activity. Compounds exhibiting an MIC (Minimum Inhibitory Concentration) value as low as 6.25 µg/ml against Mycobacterium smegmatis were identified as promising candidates for further development .

Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory potential of sulfonamides similar to this compound. The synthesized compounds were screened against α-glucosidase and acetylcholinesterase enzymes. The findings revealed that specific structural modifications could lead to enhanced inhibition rates, suggesting a pathway for developing new therapeutic agents for managing diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects and physicochemical properties:

Structural Analogues from Evidence

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS: 954609-03-1)
  • Substituents : Benzyl (1-position), 2,4-difluorobenzamide (6-position).
  • Molecular Formula : C₂₃H₁₈F₂N₂O₂.
  • Molecular Weight : 392.4 g/mol.
  • Key Differences: Replaces the sulfonamide (-SO₂NH-) group with a benzamide (-CONH-). The absence of sulfur and additional oxygen reduces molecular weight compared to the sulfonamide analogue.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide (CAS: 922079-75-2)
  • Substituents : Ethyl (1-position), 3-fluorophenylsulfonamide (6-position).
  • Molecular Formula : C₁₇H₁₇FN₂O₃S.
  • Molecular Weight : 348.4 g/mol.
  • Key Differences : The smaller ethyl group (vs. benzyl) reduces steric bulk and lipophilicity. A single fluorine atom at the meta position (vs. 2,4-difluoro) may alter electronic effects and binding interactions .
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)
  • Substituents: 2-(Dimethylamino)ethyl (1-position), thiophene-2-carboximidamide (6-position).
  • Molecular Formula: Not explicitly provided (estimated C₁₈H₂₃N₅OS).
  • Key Differences: The dimethylaminoethyl group introduces basicity, while the thiophene carboximidamide adds heterocyclic diversity. Such modifications may enhance solubility or target-specific interactions .

Implications of Structural Differences

  • Benzyl vs. Ethyl or aminoethyl substituents (e.g., compound 26) improve solubility but may compromise target affinity .
  • Sulfonamide vs. Benzamide: Sulfonamides (-SO₂NH-) are more acidic and polar than benzamides (-CONH-), influencing protein binding and metabolic stability. The 2,4-difluoro substitution on the sulfonamide may enhance electronic withdrawal and steric effects compared to mono-fluoro analogues .
  • Fluorine Positioning : Ortho/para fluorine atoms (target compound) vs. meta (ethyl sulfonamide) alter dipole interactions and steric hindrance, which could impact receptor binding .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound features a tetrahydroquinoline core, a sulfonamide moiety, and difluorobenzene substitutions, which contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. Notably, it may compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways essential for cancer cell proliferation and survival. This inhibition can lead to various biological effects relevant to therapeutic applications such as:

  • Anticancer Properties : The compound may exhibit selective cytotoxicity against cancer cells.
  • Anti-inflammatory Effects : It has the potential to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving related compounds and analogs of this compound.

Compound NameActivityInhibition (%) at 20 μMReference
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamideCOX-2 Inhibition47.1%
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamideAnticancer ActivityNot specified
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene sulfonamideEnhanced SolubilityNot specified

Case Study 1: COX Inhibition

A study evaluating the COX inhibitory activity of related compounds found that those containing a sulfonamide group exhibited significant inhibition of COX enzymes. For instance, a derivative showed a maximum COX inhibition of 47.1% at a concentration of 20 μM. This suggests that compounds with similar structural features could be effective anti-inflammatory agents .

Case Study 2: Anticancer Activity

Research on the anticancer properties of tetrahydroquinoline derivatives indicates that they can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition. The presence of the benzyl group enhances binding affinity to target proteins involved in cell cycle regulation .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1MXZ for CA-II) to model sulfonamide-Zn2+^{2+} interactions .
  • QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent electronic effects (e.g., fluorine position) with activity .

How to resolve contradictions between in vitro and in vivo pharmacokinetic data?

Advanced Research Question
Discrepancies often arise from metabolic instability or poor absorption:

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption (Papp_{app} < 1×106^{-6} cm/s indicates low bioavailability) .
  • Prodrug Design : Introduce ester moieties at the 2-oxo position to enhance solubility .

What strategies mitigate off-target effects in kinase inhibition studies?

Advanced Research Question

  • Selectivity Screening : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify non-target hits .
  • Structural Modification : Replace the benzyl group with a pyridinylmethyl moiety to reduce hydrophobic interactions with ATP-binding pockets .

How to validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., CA-IX) in cell lines to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., hypoxia response) .

What analytical techniques quantify degradation products under stress conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat (80°C), UV light, and acidic/basic conditions, then analyze via LC-MS/MS .
  • Stability-Indicating Methods : Develop a UPLC method with a BEH C18 column (1.7 µm) to separate degradation peaks .

How can enantiomeric purity be ensured during asymmetric synthesis?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15) to resolve enantiomers .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-phosphates) during tetrahydroquinoline formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.